molecular formula C18H19BrO3 B14021622 Methyl 4-bromo-3-methoxy-2,3-diphenylbutanoate CAS No. 7468-29-3

Methyl 4-bromo-3-methoxy-2,3-diphenylbutanoate

Cat. No.: B14021622
CAS No.: 7468-29-3
M. Wt: 363.2 g/mol
InChI Key: MRFSAIICLWMCNZ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-methoxy-2,3-diphenylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom, a methoxy group, and two phenyl groups attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-methoxy-2,3-diphenylbutanoate typically involves multi-step organic reactions. One common method is the bromination of a precursor compound followed by esterification. The reaction conditions often require the use of bromine or a brominating agent, a suitable solvent, and a catalyst to facilitate the reaction. The final esterification step involves the use of methanol and an acid catalyst to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-methoxy-2,3-diphenylbutanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 4-bromo-3-methoxy-2,3-diphenylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-methoxy-2,3-diphenylbutanoate involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-3-methoxybenzoate
  • Methyl 4-bromo-3-hydroxythiophene-2-carboxylate
  • (4-Bromo-2,3-dimethylphenyl)(methyl)sulfane

Uniqueness

Methyl 4-bromo-3-methoxy-2,3-diphenylbutanoate is unique due to its specific structural features, including the presence of two phenyl groups and a butanoate backbone

Properties

CAS No.

7468-29-3

Molecular Formula

C18H19BrO3

Molecular Weight

363.2 g/mol

IUPAC Name

methyl 4-bromo-3-methoxy-2,3-diphenylbutanoate

InChI

InChI=1S/C18H19BrO3/c1-21-17(20)16(14-9-5-3-6-10-14)18(13-19,22-2)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3

InChI Key

MRFSAIICLWMCNZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)C(CBr)(C2=CC=CC=C2)OC

Origin of Product

United States

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